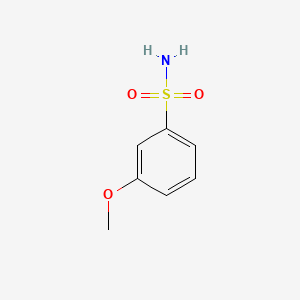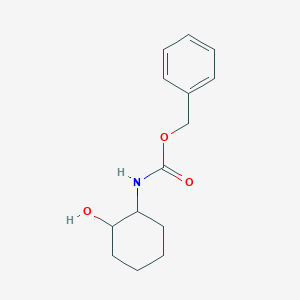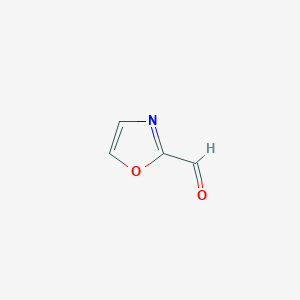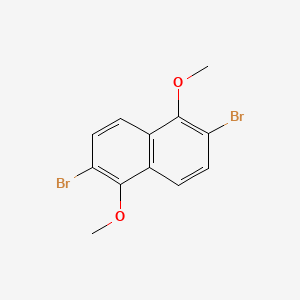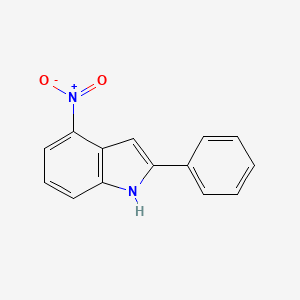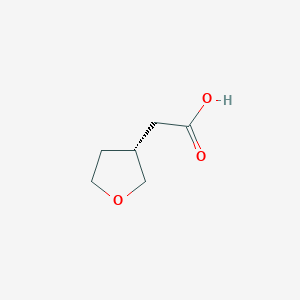
Methyl 3-amino-4-ethylbenzoate
Übersicht
Beschreibung
Methyl 3-amino-4-ethylbenzoate (CAS Number: 24812-93-9) is a chemical compound with the IUPAC name methyl 3-amino-4-ethylbenzoate. It has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol. The compound appears as a white powder and has a melting point of 53-54°C. It is commonly used in organic synthesis and pharmaceutical research .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
Methyl 3-amino-4-ethylbenzoate has been explored in the synthesis of various compounds with potential antimicrobial properties. For instance, Balkan et al. (2001) synthesized compounds starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, which showed significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).
Organic Chemistry Education
In the field of organic chemistry education, Kam et al. (2020) detailed the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a simple Fischer esterification reaction. This study underscores the educational utility of such chemical reactions in introductory courses (Kam, Levonis, & Schweiker, 2020).
Polymer Science
The compound has also found applications in polymer science. Sugi et al. (2006) demonstrated the precision synthesis of water-soluble poly(m-benzamide)s using 3-aminobenzoic acid methyl esters, highlighting their thermosensitivity and potential for varied applications (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).
Antiparasitic Drug Research
Rogers et al. (1964) investigated the anticoccidial activity of compounds derived from 4-amino-2-ethoxybenzoic acid and its esters, revealing their potential as antiparasitic agents (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).
Chemical Synthesis and Applications
Ding and Yan (2012) described an efficient protocol for the synthesis of ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, starting from 4-methylbenzoic acid, a process relevant to the synthesis and applications of methyl 3-amino-4-ethylbenzoate (Ding & Yan, 2012).
Conformational Analysis
Mccombie et al. (1993) conducted a conformational analysis of methyl(ethyl)-4-aminobenzoate, among other compounds, using laser-induced fluorescence excitation spectra. This study provides insights into the molecular structure and behavior of these compounds (Mccombie, Hepworth, Palmer, Simons, & Walker, 1993).
Mimicking Enzymatic Activity
Research by Casella et al. (1996) explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate, which mimics the activity of the copper enzyme tyrosinase. This study highlights the biochemical potential and applications of methyl 3-amino-4-ethylbenzoate derivatives (Casella, Monzani, Gullotti, Cavagnino, Cerina, Santagostini, & Ugo, 1996).
Development of Antimicrobial and Antitubercular Agents
Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives for antimicrobial and antitubercular activities, showcasing the utility of methyl 3-amino-4-ethylbenzoate in developing potential medical treatments (Bhoi, Borad, Pithawala, & Patel, 2016).
Eigenschaften
IUPAC Name |
methyl 3-amino-4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSZCGUXDZDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-ethylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
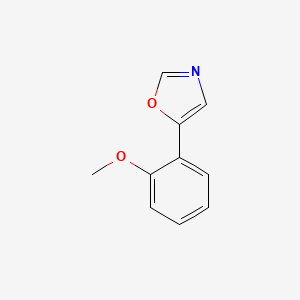
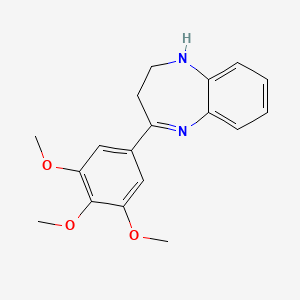
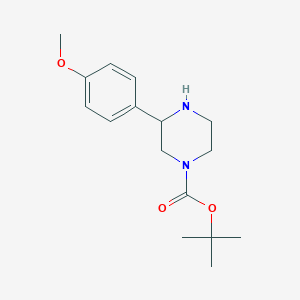

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)
